1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile
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Overview
Description
1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C14H10BrN and a molecular weight of 272.14 g/mol . This compound is characterized by the presence of a bromonaphthalene moiety attached to a cyclopropane ring, which is further connected to a carbonitrile group . It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile typically involves the following steps:
Bromination of Naphthalene: The initial step involves the bromination of naphthalene to produce 8-bromonaphthalene.
Cyclopropanation: The bromonaphthalene is then subjected to cyclopropanation reactions to form the cyclopropane ring.
Introduction of Carbonitrile Group: Finally, the carbonitrile group is introduced to the cyclopropane ring through a nucleophilic substitution reaction.
Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety may interact with aromatic systems, while the carbonitrile group can participate in nucleophilic and electrophilic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-(8-Bromonaphthalen-1-YL)cyclopropane-1-carbonitrile: This compound has a similar structure but differs in the position of the bromine atom on the naphthalene ring.
1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for various research applications.
Properties
Molecular Formula |
C14H10BrN |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-(8-bromonaphthalen-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C14H10BrN/c15-13-3-1-2-10-4-5-11(8-12(10)13)14(9-16)6-7-14/h1-5,8H,6-7H2 |
InChI Key |
KRVPFQOGMPTBRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC3=C(C=CC=C3Br)C=C2 |
Origin of Product |
United States |
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